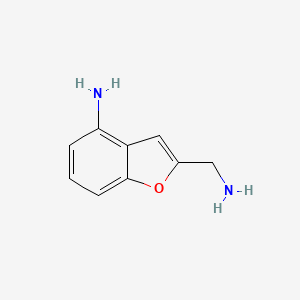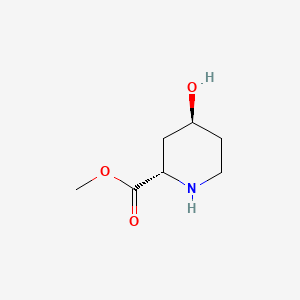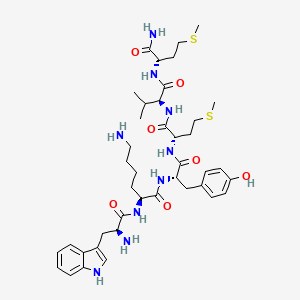![molecular formula C9H8N2OS2 B574489 2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine CAS No. 189579-57-5](/img/structure/B574489.png)
2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine: is a chemical compound with a complex structure that includes a benzothiazole ring, a sulfanyl group, and a hydroxyethanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine typically involves the reaction of 2-mercaptobenzothiazole with N-hydroxyethanimine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide or dichloromethane, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzothiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: In chemistry, 2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with various biological targets.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating diseases such as cancer or infectious diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Mercaptobenzothiazole: A related compound with a similar benzothiazole ring structure.
N-Hydroxyethanimine: Shares the hydroxyethanimine moiety with the target compound.
Uniqueness: 2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine is unique due to the combination of its benzothiazole ring, sulfanyl group, and hydroxyethanimine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
189579-57-5 |
|---|---|
Molecular Formula |
C9H8N2OS2 |
Molecular Weight |
224.296 |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H8N2OS2/c12-10-5-6-13-9-11-7-3-1-2-4-8(7)14-9/h1-5,12H,6H2 |
InChI Key |
QIHATKBVHGDIDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC=NO |
Synonyms |
Acetaldehyde, (2-benzothiazolylthio)-, oxime (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



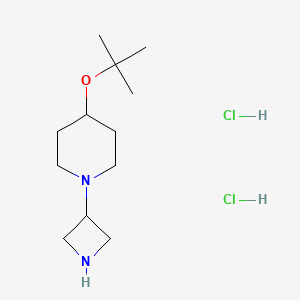
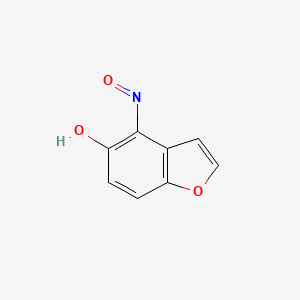

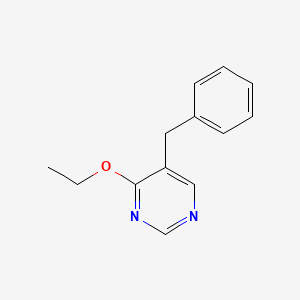
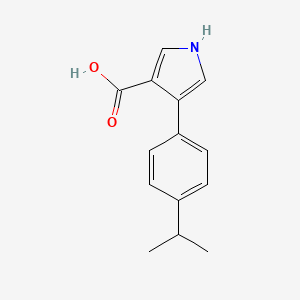
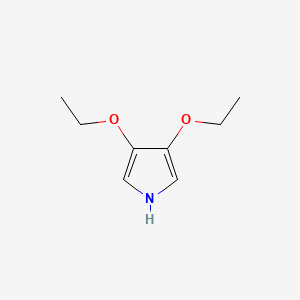
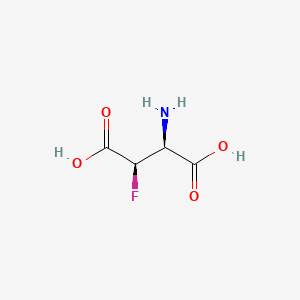
![Thiazolo[4,5-g]isoquinoline](/img/structure/B574423.png)
